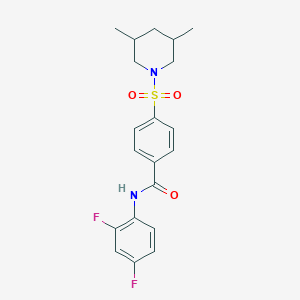

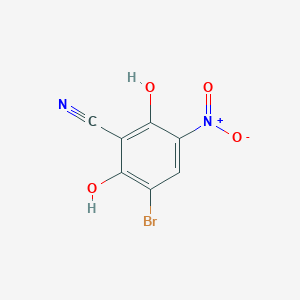

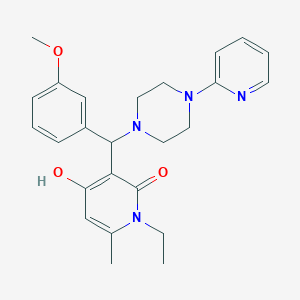

![molecular formula C21H16ClN3O2S B2581980 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895015-41-5](/img/structure/B2581980.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound has been synthesized in various studies. For instance, one study synthesized it by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various techniques such as 1H NMR, 13C NMR, and mass spectral data . For example, one study reported the 1H NMR (CDCl3, 500 MHz) of the compound as δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H) .Chemical Reactions Analysis

The compound has been evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using various techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectral data . For example, one study reported the FT-IR (KBr, ν max cm −1) of the compound as 1270 (C–S); 1652 (C=N); 1670 (amide C=O); 3423, 3325 (–NH) .科学的研究の応用

Anti-Tubercular Agent Development

Benzothiazole derivatives, including HMS3523K14, have been explored for their potential as anti-tubercular agents. These compounds are designed to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The structure of HMS3523K14 allows for interaction with bacterial proteins, potentially leading to the development of new drugs to combat TB, especially in cases where resistance to current medications has developed .

Antibacterial Activity

Research has indicated that benzothiazole compounds exhibit significant antibacterial properties. HMS3523K14 could be part of studies aiming to synthesize and evaluate novel compounds for their efficacy against various bacterial strains, including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. These studies often involve in vitro testing to determine the minimum inhibitory concentrations (MICs) necessary to prevent bacterial growth .

Pharmacokinetic Studies

Compounds like HMS3523K14 are often subjects of pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for determining the potential of these compounds as orally bioavailable drugs. Parameters like systemic exposure (AUC), maximum plasma concentration (Cmax), and oral bioavailability percentage are key metrics evaluated in these studies .

Molecular Docking and Drug Design

HMS3523K14 may serve as a lead compound in drug design efforts, where molecular docking studies help predict the interaction between the compound and target proteins. This computational approach aids in understanding the binding affinities and helps in optimizing the compound’s structure for enhanced activity and selectivity .

Synthetic Pathway Exploration

The synthesis of benzothiazole derivatives, including HMS3523K14, involves various synthetic pathways. Researchers explore methods like diazo-coupling, Knoevenagel condensation, and microwave irradiation to develop efficient and scalable synthetic routes. These studies contribute to the field of medicinal chemistry by providing insights into the synthesis of complex molecules .

Resistance Mechanism Elucidation

Understanding the mechanism of resistance to anti-TB drugs is vital for developing more effective treatments. HMS3523K14 and similar compounds can be used to study how TB bacteria develop resistance to current medications. This research can lead to the discovery of new therapeutic targets and the development of drugs that can overcome resistance .

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a key aspect of medicinal chemistry that correlates the chemical or 3D structure of a compound with its biological activity. HMS3523K14 can be used in SAR studies to identify which modifications in its structure can enhance or reduce its antibacterial and anti-tubercular activities .

In Silico Toxicity Prediction

Before advancing to clinical trials, it is crucial to predict the toxicity of potential drug candidates. HMS3523K14 can be assessed through in silico models to predict its toxicity profile. This step is essential to ensure the safety of the compound before it is tested in vivo .

特性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-27-16-7-2-6-15(11-16)20(26)25(13-14-5-4-10-23-12-14)21-24-19-17(22)8-3-9-18(19)28-21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDSYXGYBMKCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

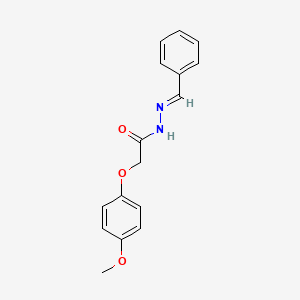

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

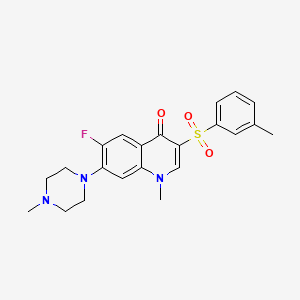

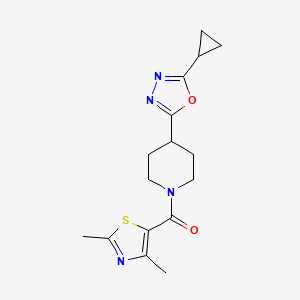

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)

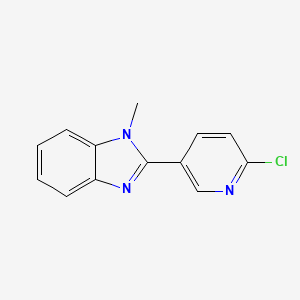

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

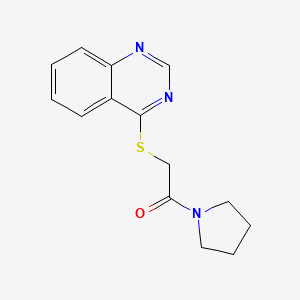

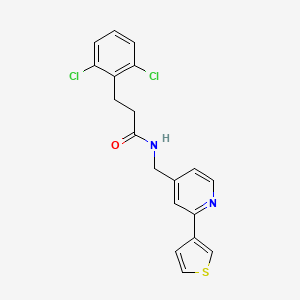

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2581919.png)